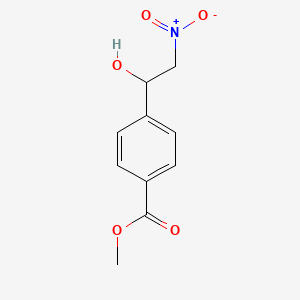

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

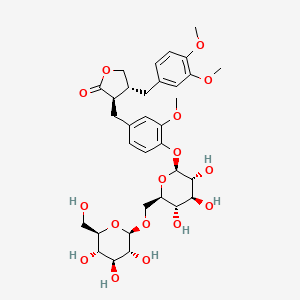

“Methyl 4-(1-hydroxy-2-nitroethyl)benzoate” is an intermediate used in the synthesis of phthalides and isocumarins that functions as synthons for a variety of natural compounds . It contains a total of 27 bonds; 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “Methyl 4-(1-hydroxy-2-nitroethyl)benzoate”. It is suggested to inquire with suppliers or manufacturers for more details.Molecular Structure Analysis

“Methyl 4-(1-hydroxy-2-nitroethyl)benzoate” has a complex molecular structure. It contains a total of 27 bonds; 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

Catalytic Nanoreactors for Ester Hydrolysis

Research on catalytic nanoreactors involving 4-nitrophenyl benzoate derivatives, such as Methyl 4-(1-hydroxy-2-nitroethyl)benzoate, has been conducted. These studies explore the hydrolysis of 4-nitrophenyl benzoate in the presence of various ionene nanoreactors. The research revealed that the hydrophobic microdomains created by these ionenes play a critical role in the catalytic hydrolysis of benzoate esters (Berlamino et al., 2010).

Mesomorphic Properties of Liquid Crystals

Another area of interest is the study of mesomorphic properties of liquid crystals involving 4-nitrophenyl benzoates. These studies have shown how substituents, including hydroxyl groups, can impact the liquid crystalline properties of these compounds. The research indicates that certain substituents can enhance the nematic and smectic properties of the benzoate derivatives (Takenaka & Teshima, 1994).

Photopolymerization Applications

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate derivatives are also explored in the field of photopolymerization. Studies on similar compounds have demonstrated their potential as effective photoinitiators and photocure candidates for thin film and coating applications. The research highlights their efficiency in initiating polymerization under UV irradiation, offering promising applications in material sciences (Guillaneuf et al., 2010).

Optical, Thermal, and Mechanical Properties

Studies on the optical, thermal, and mechanical properties of related methyl benzoate crystals, such as Methyl 4-hydroxybenzoate, provide insights into the material properties of these compounds. This research is essential for understanding how these compounds can be utilized in various industrial and scientific applications (Vijayan et al., 2003).

Non-Halogenated Extraction Solvent Applications

Methyl benzoate, a related compound, has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. This application demonstrates the potential of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate in similar extraction processes, highlighting its relevance in analytical chemistry and environmental studies (Kagaya & Yoshimori, 2012).

Eigenschaften

IUPAC Name |

methyl 4-(1-hydroxy-2-nitroethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-16-10(13)8-4-2-7(3-5-8)9(12)6-11(14)15/h2-5,9,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNECTYJAMWFQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-hydroxy-2-nitroethyl)benzoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)

![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

![N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2611854.png)